molecular formula C15H19ClFNO B5676150 1-(2-chloro-4-fluorobenzyl)azonan-2-one

1-(2-chloro-4-fluorobenzyl)azonan-2-one

Cat. No. B5676150
M. Wt: 283.77 g/mol
InChI Key: FIGKTXNFAGUWCT-UHFFFAOYSA-N
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Description

"1-(2-chloro-4-fluorobenzyl)azonan-2-one" is a chemical compound of interest in various scientific fields. While specific studies on this exact compound are limited, related compounds with similar structures have been extensively studied, providing insights into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds typically involves complex chemical processes. For instance, the synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, a potent nonpeptide CCR1 antagonist, was achieved through a module-assisted two-step one-pot procedure involving reductive amination (Mäding et al., 2006). Similarly, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was achieved through a sequence of cyclization, N-alkylation, hydrolyzation, and chlorination steps (Huang Jin-qing, 2009).

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]azonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO/c16-14-10-13(17)8-7-12(14)11-18-9-5-3-1-2-4-6-15(18)19/h7-8,10H,1-6,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGKTXNFAGUWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)N(CCC1)CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorobenzyl)azonan-2-one

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